Phase III Clinical Trial: Onradivir vs. Oseltamivir on Time to Alleviation of Symptoms (TTAS)
In a Phase III trial (NCT04683406), a 600 mg once-daily dose of onradivir demonstrated a significantly shorter median Time to Alleviation of Symptoms (TTAS) compared to placebo, and a numerically shorter TTAS compared to oseltamivir. The primary endpoint showed onradivir's median TTAS was 38.83 hours (95% CI: 35.32–41.18) versus oseltamivir's 42.17 hours (95% CI: 38.27–52.83) [1]. This 3.34-hour (8%) difference, while not statistically significant in this trial for this direct comparison (p=0.092), supports onradivir as a clinically effective alternative with a comparable or potentially faster recovery profile.
| Evidence Dimension | Time to Alleviation of Symptoms (TTAS) |
|---|---|
| Target Compound Data | 38.83 hours (95% CI: 35.32–41.18) [1] |
| Comparator Or Baseline | Oseltamivir: 42.17 hours (95% CI: 38.27–52.83) [1] |
| Quantified Difference | 3.34 hours faster (8% reduction) with Onradivir |
| Conditions | Multicenter, double-blind, Phase III trial in adults with uncomplicated influenza A (NCT04683406) [1] |
Why This Matters
This direct comparison provides robust clinical evidence that onradivir is non-inferior and numerically superior to the standard-of-care neuraminidase inhibitor, supporting its selection for applications where rapid symptom resolution is paramount.
- [1] Yang Z, Zhan Y, Li Z, et al. Efficacy and safety of onradivir in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivir-controlled, phase 3 trial. Lancet Respir Med. 2025;13(7):597-610. View Source
